

Application Note: Trioctylpropylammonium Chloride () in Solvent Extraction

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Compound of Interest

Compound Name: *Trioctylpropylammonium chloride*

CAS No.: 40739-43-3

Cat. No.: B1622271

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High-Selectivity Anion Exchange for Critical Metals & Organic Acids

Executive Summary

Trioctylpropylammonium chloride (TOPAC), often abbreviated as

or

, represents a class of asymmetric hydrophobic Ionic Liquids (ILs) and Phase Transfer Catalysts. Unlike the commodity reagent Aliquat 336 (Methyltrioctylammonium chloride), the substitution of the methyl group with a propyl chain significantly alters the steric environment and lipophilicity of the cation.

Key Advantages over Standard QAS:

- **Enhanced Lipophilicity:** The propyl chain reduces the solubility of the extractant in the aqueous phase compared to methyl variants, minimizing reagent loss (a critical economic driver).
- **Steric Selectivity:** The increased steric bulk around the nitrogen center improves separation factors (

) for bulky metal-chloro anions (e.g.,

vs

).

- Viscosity Modification: As a neat Ionic Liquid, TOPAC exhibits distinct viscosity profiles suitable for membrane-based extraction or undiluted usage.

Primary Applications:

- Hydrometallurgy: Separation of Cobalt/Nickel and Zinc/Cadmium from chloride media.
- PGM Recovery: High-efficiency extraction of Palladium (Pd) and Platinum (Pt).[1]
- Biotech: Reactive extraction of carboxylic acids (Succinic, Lactic) from fermentation broths.

Chemical Profile & Mechanism

Physicochemical Properties

- IUPAC Name:

-Trioctyl-1-propanaminium chloride

- Molecular Formula:
- Role: Anion Exchanger / Ionic Liquid Diluent
- Physical State: Viscous liquid at RT (Room Temperature Ionic Liquid - RTIL).

Extraction Mechanism: Anion Exchange

TOPAC functions via an anion exchange mechanism. In chloride media, transition metals form anionic chloro-complexes (e.g.,

). The lipophilic quaternary ammonium cation (

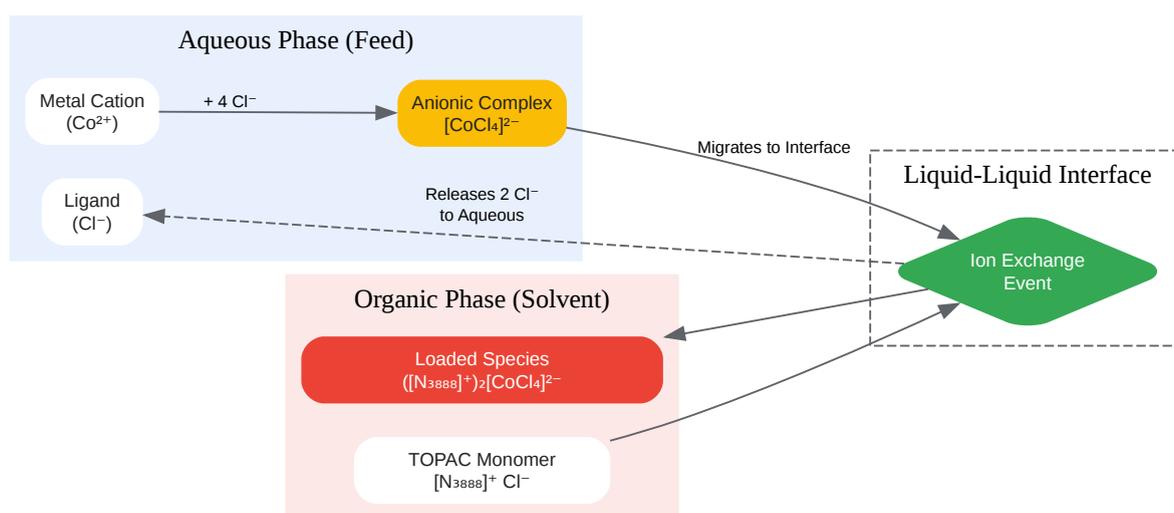
) pairs with these anionic complexes, transferring them into the organic phase.

General Equation:

Where:

- [2]
- [3]

Mechanistic Visualization



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Figure 1: Mechanism of Anion Exchange at the Liquid-Liquid Interface. The anionic metal complex replaces the chloride counter-ion of the TOPAC molecule.

Application Protocol 1: Cobalt/Nickel Separation

Context: This is the standard industrial application. Cobalt forms stable chloro-anions () at lower HCl concentrations than Nickel, allowing for high-purity separation.

Reagents & Preparation

- Extractant: **Trioctylpropylammonium chloride (TOPAC)**, >95% purity.

- Diluent: Kerosene (low aromatic) or Toluene.
- Modifier: 1-Decanol (5% v/v) – Essential to prevent "Third Phase" formation (emulsions).
- Feed Solution: Mixed Metal Chloride solution (e.g., 5 g/L Co, 5 g/L Ni in 4M HCl).

Experimental Workflow

Step	Operation	Parameters	Critical Note
1	Organic Phase Prep	Mix 0.5M TOPAC + 5% Decanol + Diluent.	Ensure complete dissolution. If cloudy, increase modifier (Decanol).
2	Conditioning	Contact Organic with 2M HCl (1:1 ratio) for 5 min.	Pre-equilibrates the chloride activity in the organic phase.
3	Extraction	Mix Organic and Feed (A:O ratio 1:1) for 10 min at 25°C.	Vigorous shaking/stirring required (1500 rpm).
4	Phase Separation	Centrifuge (2000 rpm, 2 min) or gravity settle.	TOPAC (propyl) separates faster than Aliquat (methyl) due to higher hydrophobicity.
5	Scrubbing	Contact Loaded Organic with 5M HCl (O:A 5:1).	Removes physically entrained Ni impurities. Co remains extracted.
6	Stripping	Contact Scrubbed Organic with 0.01M HCl (pH 2 water).	Low chloride concentration reverses the equilibrium, releasing Co to water.

Expected Data (Comparative)

The propyl chain enhances selectivity compared to standard methyl-trioctyl variants.

Parameter	Aliquat 336 (Methyl)	TOPAC (Propyl)	Impact
Co Distribution ()	~15.2	~18.5	Higher extraction efficiency.
Separation Factor ()	~250	~310	Superior purity of Cobalt.
Aq. Solubility (Loss)	15 ppm	<5 ppm	significantly lower operational cost.

Application Protocol 2: Palladium (PGM) Recovery

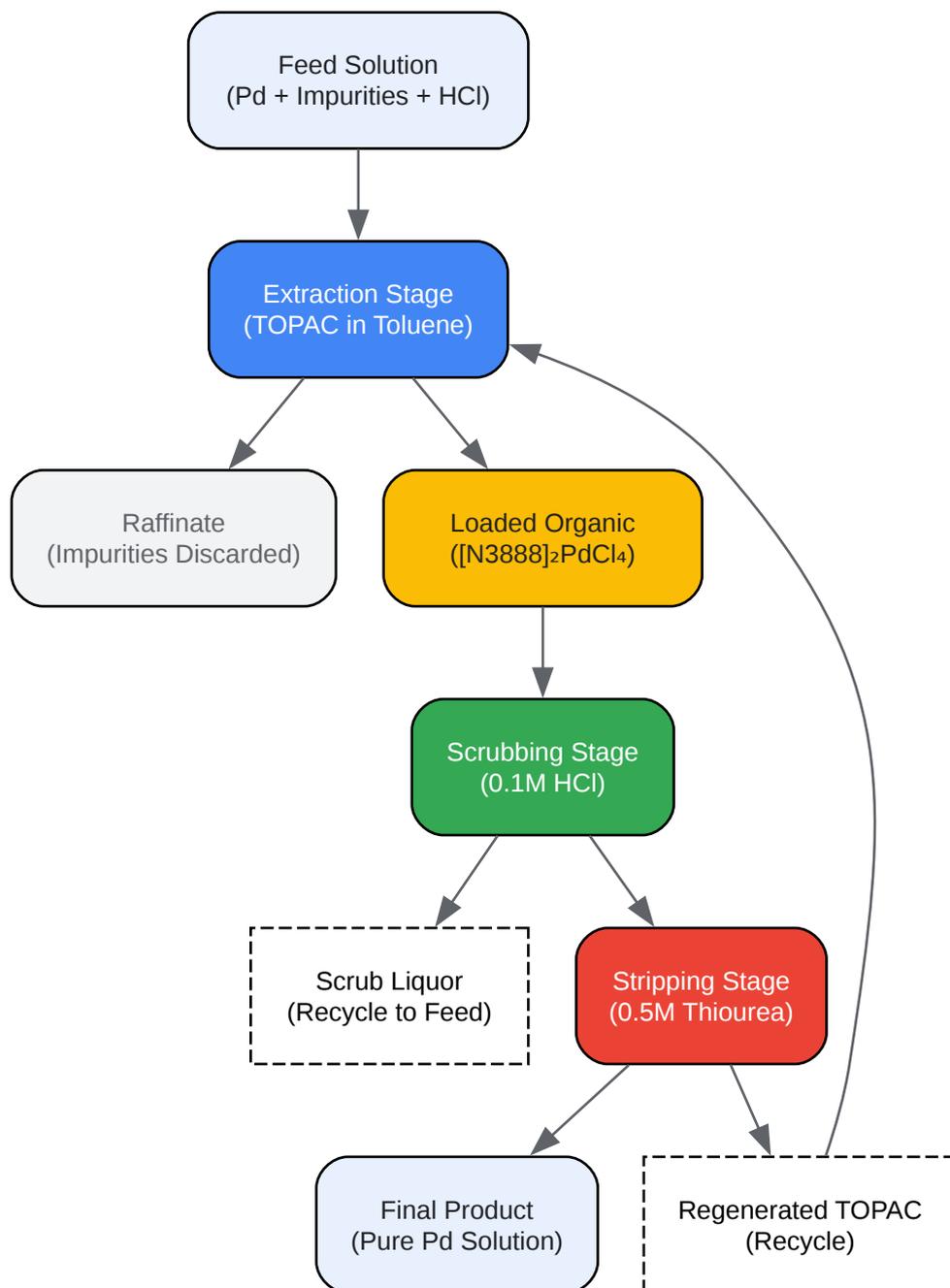
Context: TOPAC is highly effective for recovering Precious Metals (PMs) from dilute acid streams due to the high hydrophobicity of the

ion pair.

Protocol Modifications

- Feed: 100 ppm Pd(II) in 0.1M HCl.
- Extractant Conc: Lower concentration required (0.05M TOPAC in Toluene).
- Stripping Agent: Thiourea (0.5M) in 0.1M HCl. Note: Water stripping is ineffective for PGMs due to the high stability of the complex; a complexing agent (Thiourea) is required.

Process Flow Diagram



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Figure 2: Continuous Counter-Current Extraction Circuit for PGM Recovery using TOPAC.

Troubleshooting & Optimization

Third Phase Formation

- Symptom: A third, heavy organic layer forms between the aqueous and light organic phases.

- Cause: The metal-amine complex exceeds its solubility limit in the non-polar diluent (kerosene).
- Solution:
 - Add Modifier: Increase 1-Decanol or Isodecanol concentration to 10-15% v/v. The hydroxyl group solvates the polar ion-pair.
 - Switch Diluent: Use Toluene or Xylene (aromatics have higher solubility for QAS complexes) if process safety allows.

Emulsification

- Symptom: Phases do not separate clearly after mixing.
- Cause: High viscosity of TOPAC or presence of silica in feed.
- Solution:
 - Temperature: Increase extraction temperature to 40-50°C to reduce viscosity.
 - Protonation Check: Ensure feed pH is < 2. At high pH, metal hydrolysis precipitates can stabilize emulsions.

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